1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Description
The compound 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative featuring a trifluoromethyl-substituted pyridine core, a methylamino linker, and a phenoxyethyl side chain with a second trifluoromethyl group.
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxo-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF6N5O3/c1-31(17-16(22)8-14(10-30-17)21(26,27)28)33-11-12(9-29)18(34)32(19(33)35)5-6-36-15-4-2-3-13(7-15)20(23,24)25/h2-4,7-8,10-11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHAGAQHRWONSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)N(C2=O)CCOC3=CC=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF6N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS No. 338399-20-5) is a complex organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in drug development.
- Molecular Formula : C₁₂H₇ClF₃N₅O₂
- Molecular Weight : 345.66 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, alongside a pyrimidine moiety that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.
Antitumor Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was tested against human colorectal cancer (HT29), liver carcinoma (HepG2), and breast cancer (MCF7) cell lines.
- IC₅₀ Values : The compound demonstrated IC₅₀ values ranging from 1.61 µg/mL to 1.98 µg/mL in different cell lines, indicating potent antiproliferative properties .
The proposed mechanisms through which this compound exerts its antitumor effects include:
- Inhibition of Tubulin Polymerization : The compound interferes with microtubule dynamics, which is critical for cell division.
- Induction of Apoptosis : Studies suggest that the compound can induce programmed cell death in cancer cells through the activation of caspase pathways .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
Pharmacological Implications
Given its potent biological activity, this compound could serve as a lead candidate for further drug development targeting specific cancers. Its structural characteristics allow for modifications that could enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
Structural Analogues
a) 5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione
- Structure : Differs by replacing the pyrimidinecarbonitrile group with a pyrimidinedione and adding an acetyl substituent.
- Properties : Molecular formula C₁₃H₁₀ClF₃N₄O₃ , molar mass 362.69 g/mol , density 1.568 g/cm³ , and predicted pKa 8.05 .
- Significance : The acetyl group may enhance metabolic stability compared to the nitrile group in the target compound.
b) 2-Amino-6-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-3,5-pyridinedicarbonitrile (CAS 338410-24-5)
- Structure : Incorporates a piperazinyl linker and dual nitrile groups.
- Applications : Likely used in kinase inhibition due to the piperazine moiety, which improves solubility and binding affinity .
c) 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one
- Structure: Pyridazinone core instead of pyrimidine, with similar Cl and CF₃ substituents.
d) Ethyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylate
- Structure : Ethyl ester substituent and tetrahydro-pyridine ring.
- Synthesis : Intermediate in multi-step drug synthesis, highlighting the role of ester groups in modulating pharmacokinetics .
Physicochemical Properties
Challenges and Innovations
Q & A
Basic: What synthetic strategies are recommended for constructing the complex pyridine-pyrimidine scaffold of this compound?
Answer:
The compound’s synthesis requires multi-step strategies involving:
- Modular assembly : Building the pyridine and pyrimidine rings separately before coupling. For example, highlights using pyridine derivatives with trifluoromethyl and chloro substituents as precursors, which can be functionalized via nucleophilic substitution or cross-coupling reactions.
- Protecting groups : Sensitive functional groups (e.g., amino or carbonyl) should be protected during reactions. demonstrates the use of tert-butyl and dipentyl groups to stabilize intermediates in similar heterocyclic systems.
- Coupling optimization : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the pyridine and phenoxyethyl moieties, as seen in for analogous trifluoromethyl-pyridine systems.
Reference :
Advanced: How can quantum chemical calculations resolve contradictions in reaction pathway predictions?
Answer:
Contradictions in proposed mechanisms (e.g., competing nucleophilic attack sites) can be addressed via:
- Transition state analysis : Calculate activation energies for competing pathways using density functional theory (DFT) to identify the most feasible route. emphasizes integrating quantum calculations with experimental data to narrow down reaction conditions.
- Solvent effects modeling : Use COSMO-RS simulations to assess solvent interactions, critical for stabilizing intermediates in multi-step syntheses (e.g., ’s AI-driven solvent optimization).
- Validation with kinetic data : Compare computational predictions with experimental kinetic studies (e.g., Arrhenius plots) to reconcile discrepancies.
Reference :
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Provides unambiguous confirmation of the 3D structure, as demonstrated in for a related pyrimidine derivative.
- Multinuclear NMR :
- ¹⁹F NMR to resolve trifluoromethyl and chloro substituents (distinct chemical shifts).
- ¹H-¹³C HSQC to assign coupling between the pyridine and phenoxyethyl groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula, especially for carbonitrile (-C≡N) and trifluoromethyl groups.
Reference :
Advanced: How to address discrepancies between computational predictions and experimental spectroscopic data?
Answer:
- Conformational sampling : Use molecular dynamics (MD) simulations to account for dynamic effects (e.g., ’s data-driven approach to validate NMR shifts).
- Hybrid DFT-NMR : Apply methods like gauge-including atomic orbital (GIAO) DFT to predict NMR spectra and compare with experimental results ( ).
- Error analysis : Quantify systematic errors in computational models (e.g., basis set limitations) and refine using iterative experimental feedback.
Reference :
Advanced: What methodologies improve yield in multi-step syntheses involving electron-deficient pyridine systems?
Answer:
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) to reduce decomposition ( ’s pilot-scale optimization).
- Flow chemistry : Enhance mixing and heat transfer for exothermic reactions involving trifluoromethyl groups (’s reactor design principles).
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically ( ’s real-time data management).
Reference :
Basic: How to identify and mitigate common impurities during synthesis?
Answer:
- HPLC-MS profiling : Detect byproducts early (e.g., dehalogenation or hydrolysis products) using reverse-phase chromatography ().
- Purification strategies :
Advanced: What computational tools model the compound’s bioactivity against enzymatic targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases or proteases). ’s bioactivity data for trifluoromethyl-pyridines can inform target selection.
- MD simulations : Assess binding stability over time (≥100 ns trajectories) and calculate binding free energies (MM-PBSA/GBSA).
- QSAR modeling : Relate structural features (e.g., logP of trifluoromethyl groups) to activity data from analogs (’s dihydropyrazoline studies).
Reference :
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the pyrimidine-dione moiety.
- Moisture control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the carbonitrile group ( ’s handling guidelines).
- Temperature : Maintain at -20°C for solid-state stability, validated via accelerated stability studies ().
Reference :
Advanced: How to design experiments elucidating the compound’s role in catalytic cycles?
Answer:
- Isotopic labeling : Incorporate ¹⁵N or ¹³C into the pyrimidine ring to track participation in catalytic intermediates (’s isotope studies).
- In-situ spectroscopy : Use operando XAS or EPR to monitor oxidation states during reactions (’s reaction path analysis).
- Kinetic isotope effects (KIE) : Compare rates with deuterated vs. protiated substrates to identify rate-determining steps.
Reference :
Advanced: How to analyze electronic effects of trifluoromethyl groups on regioselectivity?
Answer:
- Hammett plots : Correlate substituent σ values with reaction rates (’s aryl-substituted systems).
- Electrostatic potential maps : Generate via DFT to visualize electron-deficient regions influencing nucleophilic attack ().
- Comparative studies : Synthesize analogs with -CF₃ replaced by -CH₃ or -NO₂ to isolate electronic contributions ( ’s structural analogs).
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
